molecular formula C26H20O B1312234 4-(1,2,2-Triphenylvinyl)phenol CAS No. 76115-06-5

4-(1,2,2-Triphenylvinyl)phenol

Cat. No. B1312234
CAS RN: 76115-06-5
M. Wt: 348.4 g/mol
InChI Key: ZSZOSPYBNNWIIN-UHFFFAOYSA-N
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Description

4-(1,2,2-Triphenylvinyl)phenol is a chemical compound with the molecular formula C26H20O . It has a molecular weight of 348.44 g/mol . The compound appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of acrylate monomers with aggregation-induced emission (AIE) attributes was prepared by reacting 4-(1,2,2-triphenylvinyl)phenol with 1-bromoalkan-1-ol, followed by the treatment with acryloyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of 4-(1,2,2-Triphenylvinyl)phenol consists of 26 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule is InChI=1S/C26H20O/c27-24-18-16-23 (17-19-24)26 (22-14-8-3-9-15-22)25 (20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H .


Physical And Chemical Properties Analysis

4-(1,2,2-Triphenylvinyl)phenol is a solid at 20°C . It has a molecular weight of 348.4 g/mol and a topological polar surface area of 20.2 Ų . The compound has a rotatable bond count of 4 and a complexity of 446 . It should be stored under inert gas and conditions to avoid include light and air sensitivity .

Scientific Research Applications

Aggregation-Induced Emission

4-(1,2,2-Triphenylvinyl)phenol has been used in the development of polymers with aggregation-induced emission (AIE) characteristics. These polymers have potential applications in detecting nitro compounds due to their ability to fluoresce in the presence of such compounds, making them useful in sensing applications (Zhou et al., 2014).

Piezochromic Single-Molecule Magnet

Research on a dysprosium(III) dimer featuring an AIE-active ligand derived from 4-(1,2,2-Triphenylvinyl)phenol showed that it acts as a single-molecule magnet and exhibits piezochromism. This property allows for switchable color, photoluminescence, and magnetic response under pressure, suggesting potential applications in molecular electronics and material sciences (Chen et al., 2017).

Fluorescent Chemosensors

A chemosensor based on 4-(1,2,2-Triphenylvinyl)phenol has been developed for the selective and sensitive detection of Al(3+) ions. This sensor can be used for imaging detection and real-time monitoring of Al(3+) in living cells, indicating its potential application in biological and environmental monitoring (Gui et al., 2015).

Hyperbranched Conjugated Poly(tetraphenylethene)

4-(1,2,2-Triphenylvinyl)phenol has been used in synthesizing hyperbranched polymers with AIE properties, demonstrating applications in fluorescent photopatterning, optical limiting, and explosive detection. These materials offer advantages in various fields like sensor technology and material sciences (Hu et al., 2012).

Versatile Fluorescent Probes

A study demonstrated the copolymerization of 4-(1,2,2-Triphenylvinyl)phenyl acrylate to construct versatile and multifunctional fluorescent probe sensors. These sensors are capable of detecting Au3+ and nitroaromatic compounds, highlighting their potential in environmental monitoring and analytical chemistry (Liu et al., 2021).

Safety And Hazards

The safety information for 4-(1,2,2-Triphenylvinyl)phenol indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 .

Future Directions

Two different polymorphs of a new tetraphenylethene-based Schiff base 4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol (TPENOMe) were obtained, which exhibit totally different photochromic and fluorescence properties . TPENOMe-a can be applied as visible light responsive rewritable paper with inkless writing and self-erasing properties . TPENOMe-b combined with TPENOMe-a can be used as a reusable data encryption material with both static and dynamic encryption–decryption processes .

properties

IUPAC Name

4-(1,2,2-triphenylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOSPYBNNWIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462106
Record name Phenol, 4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,2-Triphenylvinyl)phenol

CAS RN

76115-06-5
Record name Phenol, 4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
H Zhou, J Li, MH Chua, H Yan, BZ Tang, J Xu - Polymer Chemistry, 2014 - pubs.rsc.org
Acrylate monomers with aggregation-induced emission (AIE) attributes were prepared by reacting 4-(1,2,2-triphenylvinyl)phenol with 1-bromoalkan-1-ol, followed by the treatment with …
Number of citations: 95 pubs.rsc.org
YH Zhao, Y Luo, H Wang, T Guo, H Zhou… - …, 2018 - Wiley Online Library
A new fluorescent chemosensor 2,2′‐((1E,1′E)‐hydrazine‐1,2‐diylidenebis(methanylylidene))bis(4‐(1,2,2‐triphenylvinyl)phenol) TPESAA incorporated with salicylaldehyde azine …
S Gui, Y Huang, F Hu, Y Jin, G Zhang, L Yan, D Zhang… - pstorage-acs-6854636.s3 …
Potassium carbonate were purchased from Alfa Aesar and used as received. 4-(1, 2, 2-triphenylvinyl) phenol and 1-azido-3-tosyloxypropane were synthesized according to reported …
R Li, X Huang, G Lu, C Feng - RSC advances, 2018 - pubs.rsc.org
Biological thiols with similar structures, such as glutathione (GSH), N-acetyl-L-cysteine (NAC), homocysteine (Hcy) and cysteine (Cys), play important roles in human physiology and are …
Number of citations: 28 pubs.rsc.org
S Liu, X Pan, J Zhu - Reactive and Functional Polymers, 2021 - Elsevier
Herein, p-phenylseleno styrene (p-PhSeSt) and 4-(1,2,2-triphenylvinyl)phenyl acrylate (TPE-a) were copolymerized by photo-induced reversible addition-fragmentation chain transfer (…
Number of citations: 5 www.sciencedirect.com
S Gui, Y Huang, F Hu, Y Jin, G Zhang, L Yan… - Analytical …, 2015 - ACS Publications
Herein, a new fluorescence turn-on chemosensor 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH) specific for Al 3+ was presented by combining the aggregation-induced-…
Number of citations: 197 pubs.acs.org
YX Sun, ZZ Chen, G Guo, RY Li, T Zhang… - New Journal of …, 2021 - pubs.rsc.org
Based on tetraphenylethylene as the skeleton, two novel salamo-type fluorescent probes (TPES1 = 2-hydroxy-1-naphthaldehyde O-(3-(((-2-hydroxy-5-(1,2,2-triphenylvinyl)benzylidene)…
Number of citations: 8 pubs.rsc.org
D Dang, Z Qiu, T Han, Y Liu, M Chen… - Advanced Functional …, 2018 - Wiley Online Library
Currently, the development of aggregation‐induced emission (AIE) luminogens (AIEgens) has enabled us to “see” never before seen scenery. However, not all AIEgens exhibit the …
Number of citations: 66 onlinelibrary.wiley.com
J Chen, J Zhao, B Xu, Z Yang, S Liu, J Xu… - Chinese Journal of …, 2017 - Springer
A polymer (poly(9,10-anthracenevinylene-alt-4,4'-(9,9-bis(4-(4'-(1,2,2'-triphenylvinyl)phenoxy)butyl)-9H-fluorene-2,7-diyl) dibenzaldehyde), P1 was successfully synthesized through the …
Number of citations: 29 link.springer.com
F Zhang, T Zhou, G Liu, J Shi, H Zhong, Y Dong - Faraday Discussions, 2017 - pubs.rsc.org
The surfaces of semiconductor nanocrystals have been known to be a very important factor in determining their optical properties. The introduction of functionalized ligands can further …
Number of citations: 10 pubs.rsc.org

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